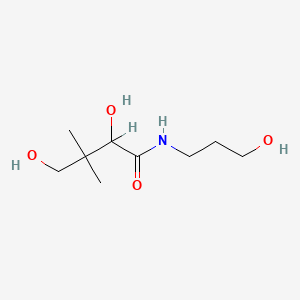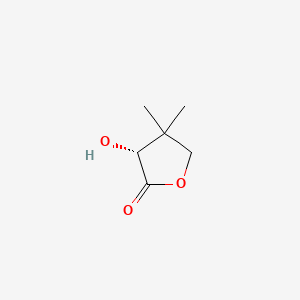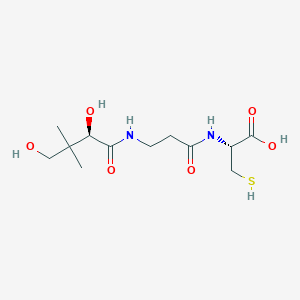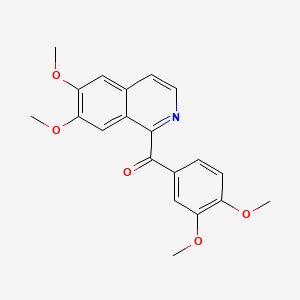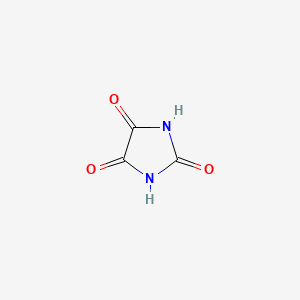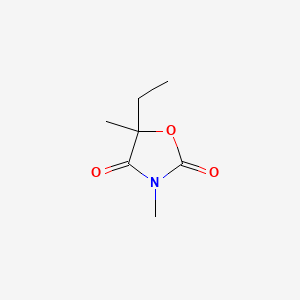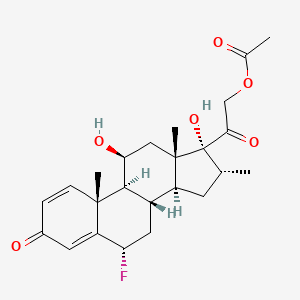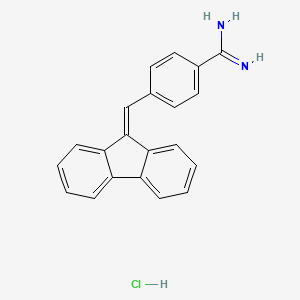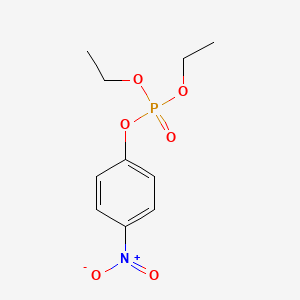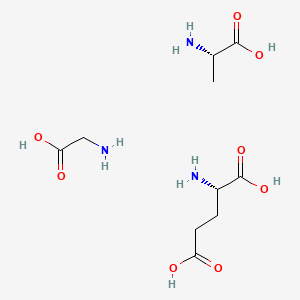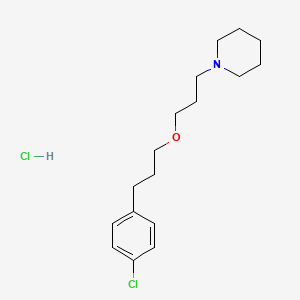
Chlorhydrate de pitolisant
Vue d'ensemble
Description
Le chlorhydrate de pitolisant est un antagoniste sélectif et un agoniste inverse du récepteur de l'histamine H3. Il est principalement utilisé pour traiter la narcolepsie, un trouble neurologique chronique caractérisé par une somnolence diurne excessive, des manifestations anormales du sommeil paradoxal, des paralysies du sommeil et des hallucinations hypnagogiques . En bloquant les autorécepteurs de l'histamine, le this compound augmente l'activité des neurones histaminergiques, ce qui amplifie la signalisation d'autres neurotransmetteurs dans le cerveau .
Applications De Recherche Scientifique
Pitolisant hydrochloride has a wide range of scientific research applications:
Chemistry: Used in the study of histamine receptors and their antagonists.
Biology: Investigated for its effects on neuronal activity and neurotransmitter signaling.
Medicine: Primarily used to treat narcolepsy and excessive daytime sleepiness.
Industry: Utilized in the development of new pharmaceuticals targeting histamine receptors.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Pitolisant hydrochloride, also known as Pitolisant, is a selective antagonist or inverse agonist of the histamine H3 receptor . The histamine H3 receptor plays a crucial role in maintaining wakefulness and is involved in the regulation of various brain functions .
Mode of Action
Pitolisant binds to the histamine H3 receptor with high affinity, acting as both a competitive antagonist and an inverse agonist . By blocking histamine autoreceptors, Pitolisant enhances the activity of histaminergic neurons, thereby increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The primary biochemical pathway affected by Pitolisant involves the modulation of histaminergic neuron signaling in the brain. Histamine H3 receptors negatively regulate histamine release and synthesis. As an antagonist/inverse agonist, Pitolisant enhances histamine release, thereby influencing the activity of a subset of neurons by increasing synchronous activity and modifying population activity .
Pharmacokinetics
Pitolisant has a plasma half-life of approximately 10-12 hours . It has an apparent oral clearance of 43.9 L/h, with renal clearance constituting less than 2% of total clearance . The primary pharmacologically inactive metabolite is 5-aminovaleric acid, which is recovered from serum and urine and mediated by cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6 .
Result of Action
The molecular and cellular effects of Pitolisant’s action involve an increase in the activity of some neurons while decreasing the activity of others, without affecting the mean neuronal activity across neurons . It increases neuron pairs with synchronous activity in excitatory-responsive neuronal populations . Furthermore, machine learning analysis revealed that Pitolisant altered the neuronal population activity .
Action Environment
The action of Pitolisant can be influenced by environmental factors such as dust, which should be avoided . The changes in the population activity were dependent on the neurons that were excited and inhibited by Pitolisant treatment .
Analyse Biochimique
Biochemical Properties
Pitolisant hydrochloride interacts with the histamine H3 receptor, acting as an antagonist or inverse agonist . By blocking histamine autoreceptors, Pitolisant hydrochloride enhances the activity of histaminergic neurons, as well as increasing the signaling of other neurotransmitters in the brain .
Cellular Effects
Pitolisant hydrochloride has been shown to influence the activity of a subset of neurons in the perirhinal cortex (PRh) of mice, increasing the synchronous activity and modifying the population activity . It increases the activity of some PRh neurons while decreasing the activity of others without affecting the mean neuronal activity across neurons .
Molecular Mechanism
The molecular mechanism of Pitolisant hydrochloride involves its action as an antagonist or inverse agonist at the histamine H3 receptor . By blocking histamine autoreceptors, Pitolisant hydrochloride enhances the activity of histaminergic neurons, thereby increasing the signaling of other neurotransmitters in the brain .
Temporal Effects in Laboratory Settings
It has been shown that Pitolisant hydrochloride enhances the activity of histaminergic neurons in the brain, and this effect persists after repeated administrations over 17 days .
Metabolic Pathways
Pitolisant hydrochloride is primarily metabolized by CYP2D6 and to a lesser extent by CYP3A4 in the liver . The major non-conjugated metabolites can further undergo conjugation with glycine or glucuronic acid, and oxidation to a minimal extent .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de pitolisant implique la réaction de la pipéridine avec le 1-bromo-3-chloropropane. Le mélange est chauffé à 60 °C et agité pendant 10 minutes. La pipéridine est ensuite ajoutée, et le mélange est laissé sous agitation jusqu'à ce que la réaction soit terminée . Une autre méthode consiste à obtenir la base de pitolisant à partir de la pipéridine et du 3-chloropropanol en présence d'iodure de potassium .
Méthodes de production industrielle : Les méthodes de production industrielle du this compound comprennent la préparation de dispersions solides. Cela implique de fournir du sel de pitolisant initial dans un solvant, de le neutraliser avec une base pour obtenir du pitolisant, de le traiter avec du chlorhydrate pour obtenir une solution de this compound et d'ajouter des excipients pharmaceutiquement acceptables .
Analyse Des Réactions Chimiques
Types de réactions : Le chlorhydrate de pitolisant subit diverses réactions chimiques, notamment :
Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent l'acétonitrile, l'acide formique et l'iodure de potassium . Les conditions impliquent souvent des températures spécifiques et des durées d'agitation pour assurer des réactions complètes.
Produits principaux : Les principaux produits formés à partir de ces réactions comprennent la base de pitolisant et son sel de chlorhydrate .
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé dans l'étude des récepteurs de l'histamine et de leurs antagonistes.
Biologie : Étudié pour ses effets sur l'activité neuronale et la signalisation des neurotransmetteurs.
Médecine : Principalement utilisé pour traiter la narcolepsie et la somnolence diurne excessive.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs de l'histamine.
5. Mécanisme d'action
Le this compound agit comme un antagoniste et un agoniste inverse au niveau du récepteur de l'histamine H3. En bloquant les autorécepteurs de l'histamine, il augmente l'activité des neurones histaminergiques, ce qui amplifie la signalisation d'autres neurotransmetteurs dans le cerveau . Ce mécanisme contribue à améliorer l'éveil et à réduire la somnolence diurne excessive chez les patients atteints de narcolepsie .
Composés similaires :
Modafinil : Un autre médicament utilisé pour traiter la narcolepsie, mais avec un mécanisme d'action différent.
Oxybate de sodium : Utilisé pour traiter la cataplexie et la somnolence diurne excessive chez les patients narcoleptiques.
Méthylphénidate : Un stimulant utilisé pour traiter le trouble déficitaire de l'attention avec hyperactivité et la narcolepsie.
Unicité du this compound : Le this compound est unique dans son mécanisme d'action en tant qu'antagoniste et agoniste inverse du récepteur de l'histamine H3. Contrairement aux autres médicaments, il augmente l'activité histaminergique dans le cerveau, ce qui joue un rôle crucial dans le maintien de l'éveil . De plus, il a un potentiel de dépendance minimal comparé aux autres traitements de la narcolepsie .
Comparaison Avec Des Composés Similaires
Modafinil: Another medication used to treat narcolepsy, but with a different mechanism of action.
Sodium oxybate: Used to treat cataplexy and excessive daytime sleepiness in narcolepsy patients.
Methylphenidate: A stimulant used to treat attention deficit hyperactivity disorder and narcolepsy.
Uniqueness of Pitolisant Hydrochloride: Pitolisant hydrochloride is unique in its mechanism of action as a histamine H3 receptor antagonist and inverse agonist. Unlike other medications, it enhances histaminergic activity in the brain, which plays a crucial role in maintaining wakefulness . Additionally, it has minimal abuse potential compared to other narcolepsy treatments .
Propriétés
IUPAC Name |
1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO.ClH/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;/h7-10H,1-6,11-15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFKECRRMPOAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238098 | |
| Record name | Ciproxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903576-44-3 | |
| Record name | Ciproxidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903576443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ciproxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PITOLISANT HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV33CH63HI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


